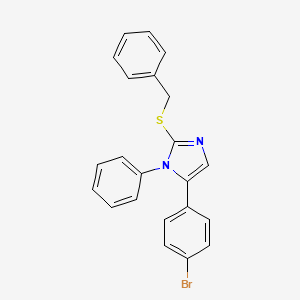
1-(2,4-dichlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, also known as 1-(2,4-dichlorophenyl)-1-ethanone oxime, is a synthetic organic compound used in scientific research and laboratory experiments. It is an aromatic compound that has a unique structure with two chlorine atoms attached to the benzene ring and one oxygen atom attached to the ethanone moiety. This compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the study of mechanisms of action.
Scientific Research Applications
Structural and Chemical Properties
- Oximes such as 1-(2,4-dichlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime exhibit complex intermolecular hydrogen bonding networks, crucial for understanding their structural properties. X-ray diffraction studies reveal the significance of oxime···oxime and oxime···N(pyridyl) interactions in determining the crystal packing of these compounds (Alcalde et al., 2008). The versatile hydrogen-bonding capabilities of oxime groups, stronger than those in alcohols, phenols, and carboxylic acids, are highlighted in the structure of specific oxime compounds (Sarı et al., 2003).
Biocidal and Pharmaceutical Applications
- Oximes, including those with complex heterocyclic and aromatic substituents, show a wide spectrum of biocidal action and are utilized in various pharmaceutical applications. They exhibit anti-inflammatory, antiviral, and antimicrobial properties and are considered in the preparation of drugs with antidepressant, sedative, and vasodilator effects (Musaev et al., 2020).
Antifungal Activities
- Compounds structurally related to oximes demonstrate notable antifungal properties. Specific novel oxime derivatives exhibit broad-spectrum antifungal activities against various phytopathogens, positioning them as potential candidates for fungicidal applications (Bai et al., 2020). Oxime esters, in particular, show promising antifungal activities against specific pathogens, providing a foundation for further exploration in agrochemical research (Liu et al., 2020).
Catalysis and Material Science
- Oximes participate in catalytic processes and are involved in the synthesis of complex molecules. They are used in the enantioselective borane reduction of benzyl oximes, showcasing their utility in producing chiral amines, a critical aspect of asymmetric synthesis (Huang et al., 2011).
- The interaction of oximes with metals and their role in the formation of metal complexes are subjects of interest in material science. Oximes can lead to the formation of binuclear macrocyclic complexes with metals such as silver(I) and copper(I), indicating their potential in designing new material structures (Socorro et al., 2004).
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-8(10-6-5-9(14)7-11(10)15)18-19-13-4-2-3-12(16)17-13/h2-7H,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXZWSYYHUGPCZ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

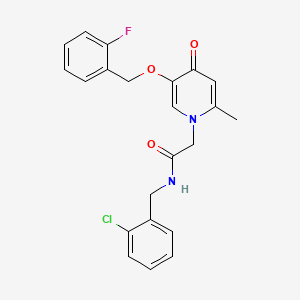
![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)
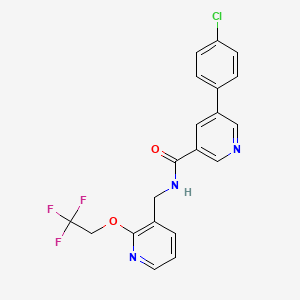
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
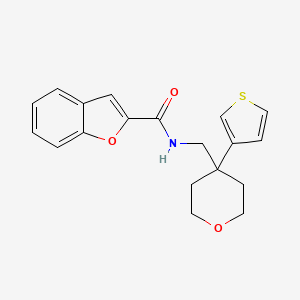



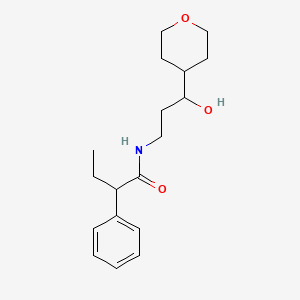
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
